molecular formula C8H9NO4 B6255430 methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate CAS No. 916226-83-0

methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No. B6255430
CAS RN: 916226-83-0
M. Wt: 183.2
InChI Key:
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Description

“Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate” is a chemical compound. It is used for the synthesis of analogs of Lucanthone, having antitumor and bactericidal properties .


Synthesis Analysis

The synthesis of this compound can be achieved by condensation of methyl 2-isothiocyanatobenzoate and methyl malonate . Another method involves the alkaline hydrolysis of the ethyl ester of 4-(cyanoethoxycarbonylmethyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, which is accompanied by decarboxylation with loss of two molecules of CO2 .


Molecular Structure Analysis

The structure of the compound was confirmed by means of elemental analysis, 1H NMR, 13C NMR, LC/MS, and single crystal X-ray diffraction . The presence of a strong intramolecular hydrogen bond between the hydroxy group and the carbonyl oxygen atom of the ester group in methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate is shown .


Chemical Reactions Analysis

The compound participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components . This process leads readily and efficiently to heterocyclic enamines .

Scientific Research Applications

Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate has been studied as a prodrug, an enzyme inhibitor, and a potential therapeutic agent. As a prodrug, it has been studied for its ability to be converted into active metabolites in the body, which can then be used to treat various diseases. As an enzyme inhibitor, it has been studied for its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). As a potential therapeutic agent, it has been studied for its ability to act as an anti-inflammatory and anti-cancer agent.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate for laboratory experiments include its availability, low cost, and ease of synthesis. In addition, the compound is relatively stable and can be stored for long periods of time without degradation. However, the compound is not water soluble, which can limit its use in certain types of experiments.

Future Directions

The potential applications of methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate are vast and there are many future directions for research. Some of these include further investigation into the compound’s anti-inflammatory and anti-cancer properties, as well as its potential to be used as a prodrug. In addition, further research could be done to explore the compound’s ability to inhibit other enzymes, such as kinases and proteases. Further research could also be done to investigate the potential of this compound to be used as a drug delivery system, as well as its potential to be used as a therapeutic agent.

Synthesis Methods

Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate can be synthesized via a two-step process. The first step involves the reaction of 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with methyl 4-hydroxybenzoate in the presence of a base, such as sodium hydroxide. This reaction produces this compound. The second step involves the reaction of the product from the first step with an acid, such as hydrochloric acid, to produce the desired product.

Safety and Hazards

While specific safety and hazard information for this compound is not available, general precautions should be taken while handling it. This includes avoiding all personal contact, including inhalation, and using protective clothing when risk of exposure occurs .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves the condensation of methyl 3-oxobutanoate with ethyl acetoacetate followed by cyclization and subsequent hydrolysis.", "Starting Materials": [ "Methyl 3-oxobutanoate", "Ethyl acetoacetate", "Sodium ethoxide", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Methyl 3-oxobutanoate and ethyl acetoacetate are condensed in the presence of sodium ethoxide to form methyl 4-oxo-2-pentenoate.", "Step 2: Methyl 4-oxo-2-pentenoate undergoes cyclization in the presence of acetic acid to form methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.", "Step 3: The cyclized product is hydrolyzed with hydrochloric acid to form the corresponding acid.", "Step 4: The acid is neutralized with sodium hydroxide to form the sodium salt.", "Step 5: The sodium salt is treated with methanol to form the methyl ester.", "Step 6: The methyl ester is hydrolyzed with sodium hydroxide to form the final product, methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate." ] }

CAS RN

916226-83-0

Molecular Formula

C8H9NO4

Molecular Weight

183.2

Purity

95

Origin of Product

United States

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